molecular formula C23H29N3O6 B11705758 Decyl 3-[(2,4-dinitrophenyl)amino]benzoate

Decyl 3-[(2,4-dinitrophenyl)amino]benzoate

Cat. No.: B11705758
M. Wt: 443.5 g/mol
InChI Key: AVOAULNYWBPMPB-UHFFFAOYSA-N
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Description

Decyl 3-[(2,4-dinitrophenyl)amino]benzoate is an organic compound with the molecular formula C23H29N3O6 It is characterized by the presence of a decyl ester group, a benzoate moiety, and a dinitrophenylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decyl 3-[(2,4-dinitrophenyl)amino]benzoate typically involves the esterification of 3-[(2,4-dinitrophenyl)amino]benzoic acid with decanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Decyl 3-[(2,4-dinitrophenyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups under specific conditions.

    Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents.

Major Products

    Oxidation: Formation of amino derivatives.

    Reduction: Production of carboxylic acids.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Decyl 3-[(2,4-dinitrophenyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Decyl 3-[(2,4-dinitrophenyl)amino]benzoate involves its interaction with molecular targets such as enzymes or receptors. The dinitrophenyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on proteins. This interaction can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Decyl 3-[(3,5-dinitrophenyl)amino]benzoate
  • Decyl 3-[(2,4-dinitrophenyl)amino]benzoic acid
  • Decyl 3-[(2,4-dinitrophenyl)amino]benzoate derivatives

Uniqueness

This compound is unique due to the specific positioning of the dinitrophenyl group, which influences its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit distinct physicochemical properties and biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H29N3O6

Molecular Weight

443.5 g/mol

IUPAC Name

decyl 3-(2,4-dinitroanilino)benzoate

InChI

InChI=1S/C23H29N3O6/c1-2-3-4-5-6-7-8-9-15-32-23(27)18-11-10-12-19(16-18)24-21-14-13-20(25(28)29)17-22(21)26(30)31/h10-14,16-17,24H,2-9,15H2,1H3

InChI Key

AVOAULNYWBPMPB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(=O)C1=CC(=CC=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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